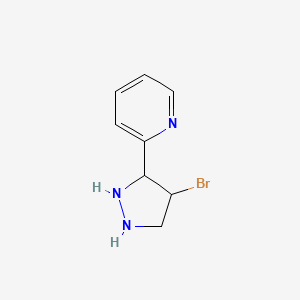

2-(4-Bromopyrazolidin-3-yl)pyridine

Description

2-(4-Bromopyrazolidin-3-yl)pyridine is a brominated heterocyclic compound featuring a pyrazolidine ring (a five-membered saturated ring with two nitrogen atoms) substituted at the 4-position with a bromine atom, connected to a pyridine ring at the 3-position. The bromine substituent likely enhances electronic effects and steric bulk, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C8H10BrN3 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-(4-bromopyrazolidin-3-yl)pyridine |

InChI |

InChI=1S/C8H10BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5H2 |

InChI Key |

PLVFWJDPKXOQBM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(NN1)C2=CC=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyrazolidin-3-yl)pyridine typically involves the formation of the pyrazolidine ring followed by bromination and subsequent fusion with the pyridine ring. One common method involves the reaction of 4-bromo-1,2-diaminobenzene with pyridine-2-carboxaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of 2-(4-Bromopyrazolidin-3-yl)pyridine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of 2-(4-Aminopyrazolidin-3-yl)pyridine.

Substitution: Formation of 2-(4-Substituted-pyrazolidin-3-yl)pyridine derivatives.

Scientific Research Applications

2-(4-Bromopyrazolidin-3-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison

Detailed Comparisons

vs. 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one

- Structural Differences: The target compound has a saturated pyrazolidine ring, while the compared compound contains an unsaturated pyrazolinone (with a ketone group). Bromine positions differ: the target’s Br is on the pyrazolidine, whereas the compared compound has Br on both phenyl and pyrimidine rings.

- Synthetic Pathways :

- Biological Relevance: Pyrazolinone derivatives exhibit antifungal and anti-inflammatory activities , implying the target’s pyrazolidine core may share overlapping pharmacological profiles but with modified potency due to saturation and Br placement.

vs. 2-(Phenylsulfanyl)pyridine-3-carboxylic Acid

- Functional Groups: The target lacks the thioether (-SPh) and carboxylic acid (-COOH) groups but retains the pyridine ring.

- Applications :

vs. [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine

- Structural Motifs :

- The target’s pyrazolidine linker provides rigidity , contrasting with the flexible propyl chain in the compared compound.

- The dimethylamine group in the latter introduces basicity , absent in the target unless pyrazolidine’s secondary amines are protonated.

- Pharmacological Implications :

vs. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

- Halogen Effects :

- The compared compound’s bromo-iodo substitution enables sequential cross-coupling reactions, whereas the target’s single Br may limit such versatility.

Crystallographic and Intermolecular Interaction Comparison

- Dihedral Angles :

- Hydrogen Bonding :

- ’s compound forms carboxylic acid dimers via O–H⋯O bonds , while the target’s secondary amines (if present) could engage in N–H⋯N/Br interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.